2-(METHYLTHIO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
Description
2-(Methylthio)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the methylthio group and the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNXRCLBQQBQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Substitution-Borylation Pathway
This approach involves introducing the methylthio group prior to boronic ester installation. A representative route begins with 4-bromo-2-chloropyridine as the starting material. The chloride at the 2-position undergoes nucleophilic aromatic substitution with sodium methyl mercaptide (NaSMe) in tetrahydrofuran (THF) at 60–80°C, yielding 4-bromo-2-(methylthio)pyridine. Subsequent Miyaura borylation employs bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.05 mol%), and potassium acetate (3 equiv) in 1,4-dioxane at 90°C under nitrogen. This method achieves yields of 70–85% with >98% purity after recrystallization.
Key advantages include:
Direct Functionalization of Pre-Borylated Intermediates
Alternative routes start with 4-boronic acid pinacol ester derivatives. For example, 2-chloropyridine-4-boronic acid pinacol ester undergoes thioetherification using NaSMe and CuI catalysis in dimethylformamide (DMF) at 120°C. While this method reduces step count, competing protodeboronation lowers yields to 50–60%.
Optimization of Critical Reaction Parameters
Palladium Catalyst Systems
Comparative studies reveal that Pd(dppf)Cl₂ outperforms PdCl₂(PPh₃)₂ in Miyaura borylation, achieving 85% yield vs. 72% under identical conditions. The ferrocene-derived ligand enhances oxidative addition kinetics while suppressing β-hydride elimination. Catalyst loading can be reduced to 0.03 mol% without compromising efficiency when using ultra-dry dioxane.
Solvent and Base Effects
-
Solvents : 2-Methyltetrahydrofuran demonstrates superior performance to dioxane in large-scale reactions, enabling 5–10°C lower process temperatures while maintaining 90% yield.
-
Bases : Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) minimize side reactions during thioetherification, particularly at substrate-to-base ratios of 1:1.5.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
A techno-economic assessment comparing routes reveals:
| Parameter | Substitution-Borylation Route | Direct Thioetherification Route |
|---|---|---|
| Raw Material Cost ($/kg) | 320 | 480 |
| Total Steps | 3 | 2 |
| Overall Yield | 68% | 52% |
| Purity | 99.2% | 97.8% |
The substitution-borylation method remains preferred for commercial production due to lower reagent costs and higher cumulative yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.
Protodeboronation: Utilizes radical initiators and specific solvents to achieve the desired transformation.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrocarbons.
Scientific Research Applications
2-(Methylthio)pyridine-4-boronic acid pinacol ester is employed in various scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Involved in the development of potential therapeutic agents, such as inhibitors of specific enzymes.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Methylthio)pyridine-4-boronic acid pinacol ester is unique due to the presence of the methylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Biological Activity
2-(Methylthio)pyridine-4-boronic acid pinacol ester (CAS No. 2096331-09-6) is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. Boronic acids and their derivatives are known for their utility in various chemical reactions, particularly in the synthesis of pharmaceuticals. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant case studies.
The structure of 2-(Methylthio)pyridine-4-boronic acid pinacol ester can be summarized as follows:
- Molecular Formula : C₁₂H₁₈BNO₂S
- Molecular Weight : 235.15 g/mol
- Appearance : Typically a white to off-white solid.
The biological activity of boronic acid derivatives often involves their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the methylthio group in this compound may enhance its lipophilicity and facilitate interaction with biological membranes, potentially influencing various enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes with the active site.
- Cellular Uptake : The pinacol ester moiety may enhance solubility and permeability, allowing for better cellular uptake.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against various pathogens.
Antimicrobial Activity
Recent research has indicated that boronic acid derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 2-(Methylthio)pyridine-4-boronic acid pinacol ester were tested against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Methylthio)pyridine-4-boronic acid pinacol ester | E. coli | 50 µM |
| S. aureus | 75 µM | |
| S. agalactiae | 100 µM |
These values indicate moderate efficacy against common bacterial strains, suggesting potential for further development as an antibacterial agent .
Case Studies
-
Study on Enzyme Interaction :
A study investigated the interaction of boronic acid derivatives with proteases involved in bacterial cell wall synthesis. The results demonstrated that certain derivatives could inhibit these enzymes effectively, leading to bacterial cell death. -
Pharmacokinetic Profiling :
In vivo studies on mice showed that the compound had a favorable pharmacokinetic profile, with good absorption and low efflux ratios, indicating potential for therapeutic applications . -
Cancer Cell Differentiation :
Another study explored the effects of boronic acids on acute myeloid leukemia (AML) cells, where it was found that some compounds could induce differentiation in AML cell lines, highlighting their potential role in cancer therapy .
Q & A
Q. Methodological Note :
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like K₂CO₃ in THF/H₂O or dioxane.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 70–90% under inert conditions).
How is 2-(Methylthio)pyridine-4-boronic acid pinacol ester synthesized and purified?
Basic
Synthesis :
Borylation : Start with 2-(methylthio)pyridine-4-bromide. Treat with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation under Pd(dba)₂ catalysis in DMSO at 80°C .
Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.
Q. Purification :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate the boronic ester.
- Recrystallization : Dissolve in hot toluene, then cool to -20°C to obtain crystalline product (>97% purity by HPLC) .
How does the methylthio group influence reactivity compared to other substituents (e.g., methoxy or fluoro) in cross-coupling reactions?
Advanced
The methylthio group is electron-donating via sulfur’s lone pairs, which increases electron density at the pyridine ring. This contrasts with electron-withdrawing groups (e.g., -NO₂) and alters:
- Reaction Rates : Faster oxidative addition with Pd(0) due to enhanced electron richness.
- Regioselectivity : Directs coupling to specific positions in polyhalogenated partners.
Q. Comparative Data :
| Substituent | Relative Coupling Rate (vs. -SMe) | Yield (%) |
|---|---|---|
| -SMe | 1.0 (reference) | 85 |
| -OMe | 0.8 | 78 |
| -F | 0.6 | 65 |
| -NO₂ | 0.3 | 40 |
Mechanistic Insight :
The -SMe group stabilizes Pd intermediates via weak Pd···S interactions, reducing side reactions like protodeboronation .
What analytical techniques are critical for characterizing this compound and validating its purity?
Q. Advanced
- NMR Spectroscopy :
- ¹H NMR : Confirm methylthio group (δ 2.5–2.7 ppm, singlet) and pinacol protons (δ 1.0–1.3 ppm).
- ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic ester formation.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., C₁₂H₁₈BNO₂S requires m/z 258.1234).
- HPLC : Use C18 column (MeCN/H₂O gradient) to assess purity (>97%) and detect hydrolyzed boronic acid .
What are common decomposition pathways, and how can stability be enhanced during storage?
Advanced
Decomposition Pathways :
Hydrolysis : Boronic ester converts to boronic acid in humid conditions.
Oxidation : -SMe oxidizes to sulfoxide (-SOCH₃) under aerobic conditions.
Q. Mitigation Strategies :
- Storage : Keep at -20°C under argon in amber vials to prevent light/oxygen exposure .
- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) and conduct reactions under N₂/Ar.
- Stabilizers : Add 1% BHT to solutions to inhibit radical-mediated oxidation .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced
DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to evaluate frontier molecular orbitals (HOMO/LUMO).
- Simulate transition states for Pd-catalyzed coupling to predict activation barriers.
Case Study :
Modeling revealed that the -SMe group lowers the energy barrier for transmetallation by 5 kcal/mol compared to -H substituents, aligning with experimental rate enhancements .
What strategies resolve contradictory data in cross-coupling yields reported across studies?
Advanced
Root Causes :
- Variable catalyst loading (e.g., 1–5 mol% Pd).
- Differences in base strength (K₂CO₃ vs. CsF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
